molecular formula C11H16O3 B8584322 2-[2-(4-Methoxyphenyl)ethoxy]ethanol

2-[2-(4-Methoxyphenyl)ethoxy]ethanol

Cat. No.: B8584322
M. Wt: 196.24 g/mol
InChI Key: LVBQKPRSEISMEI-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethoxy]ethanol is a glycol ether derivative characterized by a 4-methoxyphenyl group linked via two ethoxy units to a terminal hydroxyl group. Its molecular formula is C₁₁H₁₆O₄, with a molecular weight of 212.24 g/mol. The compound’s structure combines aromaticity from the methoxyphenyl moiety with the hydrophilicity of the ethylene glycol chain, making it suitable for applications in surfactants, polymer synthesis, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethoxy]ethanol

InChI

InChI=1S/C11H16O3/c1-13-11-4-2-10(3-5-11)6-8-14-9-7-12/h2-5,12H,6-9H2,1H3

InChI Key

LVBQKPRSEISMEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCOCCO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

The compound plays a significant role in pharmaceutical research, particularly as a building block for synthesizing drugs targeting various biological pathways. Its phenolic structure allows for modifications that can enhance biological activity and selectivity.

Biochemical Studies

In biochemical research, 2-[2-(4-Methoxyphenyl)ethoxy]ethanol is employed to study enzyme interactions and protein modifications. For instance, it has been used as an acylating agent in the selective N-terminal acylation of peptides and proteins, demonstrating good selectivity while retaining reactivity .

Case Study 1: N-terminal Acylation

A study highlighted the use of 4-methoxyphenyl esters (related to this compound) in selectively modifying proteins. The findings indicated that the ester provided better selectivity compared to other acylating agents, showcasing its potential in protein engineering and therapeutic applications .

Case Study 2: Synthesis of Tetrahydroquinolines

Research demonstrated the synthesis of complex tetrahydroquinoline derivatives using this compound as a precursor. This work not only illustrated the compound's utility in organic synthesis but also its relevance in developing new pharmaceuticals .

Applications Summary Table

Application AreaDescription
Pharmaceutical DevelopmentUsed as a building block for drug synthesis targeting various biological pathways.
Biochemical ResearchEmployed in enzyme interaction studies and protein modifications through selective acylation.
Organic SynthesisServes as a precursor for synthesizing complex organic compounds like tetrahydroquinolines.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) logP* Water Solubility Key Applications Reference
This compound C₁₁H₁₆O₄ 212.24 ~0.8 Moderate Surfactants, polymers
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 ~1.5 Low Fragrances, organic synthesis
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 ~-0.2 High Solvents, coatings
2-[2-(4-Morpholinyl)ethoxy]ethanol C₈H₁₇NO₃ 175.23 ~-0.5 High Drug delivery, corrosion inhibitors
2-(2-[4-(Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₂₈O₃ 292.41 ~4.2 Very low Lubricants, industrial fluids

*Estimated using ChemDraw or EPI Suite.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[2-(4-Methoxyphenyl)ethoxy]ethanol?

  • Methodological Answer : The compound can be synthesized via multi-step etherification. A typical approach involves reacting 4-methoxyphenethyl alcohol with ethylene oxide or chloroethoxyethanol derivatives under acidic or basic conditions. For example, analogous compounds like 2-[2-(2-chloroethoxy)ethoxy]ethanol are synthesized using hygroscopic intermediates under inert atmospheres . Ethanol reflux with intermediates (e.g., phenoxyethanol derivatives) is also effective for ether bond formation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm ether and methoxy group positions.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., NIST data for similar compounds like 2-(4-methoxyphenyl)ethanol, MW 152.19) .
  • Refractive Index and Density : Critical for purity assessment (e.g., 1.098 g/mL at 25°C for analogous mercaptoethoxyethanol) .
  • HPLC : To resolve impurities from multi-step syntheses .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., chloroform, ethyl acetate) due to its ether and hydroxyl groups. Analogous glycol ethers exhibit solubility in methanol and DMSO but require inert gas purging to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in etherification steps?

  • Methodological Answer :

  • Catalyst Selection : Acidic/basic catalysts (e.g., H₂SO₄ or NaH) enhance ether bond formation.
  • Temperature Control : Reflux in ethanol (70–80°C) balances reactivity and side-product minimization .
  • Inert Atmosphere : Prevents oxidation of sensitive intermediates .
  • Stepwise Purification : Column chromatography or distillation to isolate intermediates (e.g., phenoxyethanol derivatives) .

Q. How can contradictory data on the compound’s oxidative stability be resolved?

  • Methodological Answer :

  • Controlled Oxidation Studies : Use agents like KMnO₄ or CrO₃ to identify primary oxidation products (e.g., ketones or carboxylic acids) .
  • Comparative Spectroscopy : Cross-validate NMR and MS data with structurally similar compounds (e.g., 1-(4-methylphenyl)ethanol oxidation yields 4-methylacetophenone) .
  • Computational Modeling : Predict reactive sites using DFT calculations to clarify experimental outcomes .

Q. What are the potential biomedical applications of this compound, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer :

  • Drug Delivery : Functionalize the ethoxy chain to encapsulate hydrophobic drugs, as seen in polyethylene glycol (PEG)-based systems .
  • Anticancer Studies : Modify the methoxyphenyl group to enhance bioactivity, inspired by nitrobenzoxadiazole derivatives .
  • Enzyme Interaction Assays : Use fluorescence tagging (e.g., NBD analogs) to study binding kinetics .

Q. What environmental impact assessments are critical for this compound?

  • Methodological Answer :

  • Ecotoxicology : Test acute toxicity using Daphnia magna or algal models, as done for nonylphenol ethoxylates .
  • Biodegradation Studies : Employ OECD 301B assays to measure microbial degradation rates in water/soil .
  • Alternative Syntheses : Explore biocatalysis (e.g., lipase-mediated etherification) to reduce hazardous waste .

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